molecular formula C10H19NO B1433815 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol CAS No. 1363360-02-4

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

Cat. No.: B1433815
CAS No.: 1363360-02-4
M. Wt: 169.26 g/mol
InChI Key: DAXQMNPYPUQYDZ-UHFFFAOYSA-N
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Description

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group attached to a spiro[35]nonane ring system

Scientific Research Applications

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol has a wide range of applications in scientific research:

Safety and Hazards

The safety information for this compound indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol typically involves the reaction of a spirocyclic precursor with appropriate reagents under controlled conditions. One common method involves the reaction of a spirocyclic amine with formaldehyde in the presence of a reducing agent to yield the desired alcohol . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature, followed by purification steps to isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is unique due to its specific combination of a spirocyclic structure and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(7-methyl-7-azaspiro[3.5]nonan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-11-4-2-10(3-5-11)6-9(7-10)8-12/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXQMNPYPUQYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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